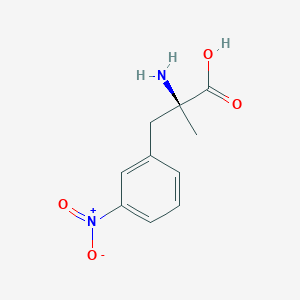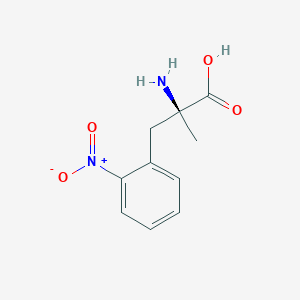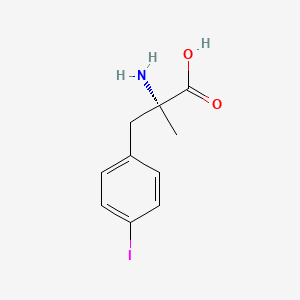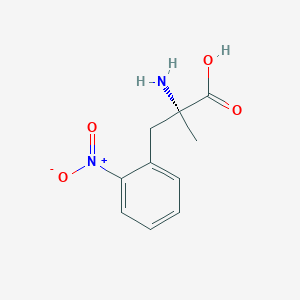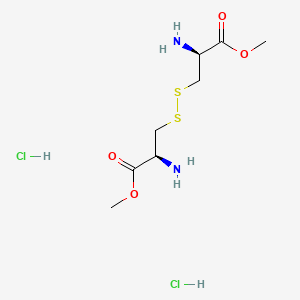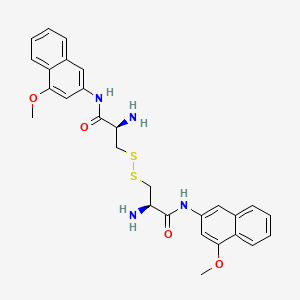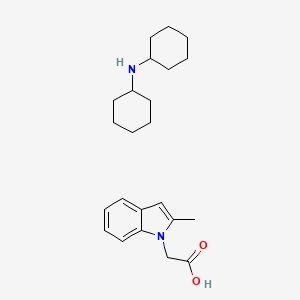
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH
Vue d'ensemble
Description
“Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is a synthetic peptide with the CAS Number: 1000164-43-1 . It has a molecular weight of 510.59 . The IUPAC name for this compound is (4S)-3-((2S)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .
Synthesis Analysis
The method of choice for producing synthetic peptides like “Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is solid-phase peptide synthesis . This method involves the use of coupling reagents, linkers, and resins .Molecular Structure Analysis
The InChI code for this compound is 1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” are part of the solid-phase peptide synthesis process . This process involves a series of coupling and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Pseudo-prolines as a protection technique in peptide synthesis : Pseudo-prolines (psi Pro) are used as a temporary protection technique for serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). These novel building blocks help solubilize otherwise sparingly or completely insoluble peptides and prevent peptide aggregation and beta-sheet formation, thereby facilitating the synthesis of large peptides (Mutter et al., 1995).
Self-assembly of Fmoc variants of threonine and serine : Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH demonstrate self-assembly, forming structures with morphological transitions at the supramolecular level under different concentration and temperature conditions. This finding is significant for the design of novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Synthesis of phosphotyrosyl-containing peptides : Fmoc-Tyr(PO3tBu2)-OH is used in the efficient preparation of Tyr(P)-containing peptides in Fmoc/solid-phase synthesis. This method is applicable for the synthesis of phosphorylated forms of physiological peptides and has been used to study the local specificity determinants of T-cell protein tyrosine phosphatase (Perich, Ruzzene, Pinna, & Reynolds, 2009).
Racemization studies in peptide synthesis : High levels of racemization of Fmoc-Ser(tBu)-OH have been observed during automated stepwise solid-phase peptide synthesis. Protocols involving collidine as the tertiary base in the coupling reagent enabled incorporation of serine with minimal racemization, providing insights into more effective peptide synthesis methods (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYPUYQFPFOKS-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





